molecular formula C27H46OS B14252942 10-[4-(4-Pentylcyclohexyl)phenoxy]decane-1-thiol CAS No. 402913-57-9

10-[4-(4-Pentylcyclohexyl)phenoxy]decane-1-thiol

Cat. No.: B14252942
CAS No.: 402913-57-9
M. Wt: 418.7 g/mol
InChI Key: CJJCOMGYHFNMFG-UHFFFAOYSA-N
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Description

10-[4-(4-Pentylcyclohexyl)phenoxy]decane-1-thiol: is an organic compound with the molecular formula C27H46OS It is characterized by a thiol group attached to a decane chain, which is further connected to a phenoxy group substituted with a pentylcyclohexyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-[4-(4-Pentylcyclohexyl)phenoxy]decane-1-thiol typically involves multiple steps:

    Formation of 4-(4-Pentylcyclohexyl)phenol: This intermediate can be synthesized by the reaction of 4-pentylcyclohexanone with phenol in the presence of an acid catalyst.

    Etherification: The phenol group of 4-(4-Pentylcyclohexyl)phenol is then reacted with 1-bromodecane under basic conditions to form 10-[4-(4-Pentylcyclohexyl)phenoxy]decane.

    Thiol Addition: Finally, the decane chain is functionalized with a thiol group through a nucleophilic substitution reaction using thiourea followed by hydrolysis.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The thiol group in 10-[4-(4-Pentylcyclohexyl)phenoxy]decane-1-thiol can undergo oxidation to form disulfides.

    Reduction: The compound can be reduced to form the corresponding thiolate anion.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or iodine in the presence of a base.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products:

    Disulfides: Formed from the oxidation of the thiol group.

    Thiolate Anion: Formed from the reduction of the thiol group.

    Substituted Products: Formed from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: : 10-[4-(4-Pentylcyclohexyl)phenoxy]decane-1-thiol is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: : The compound’s thiol group can interact with biological molecules, making it useful in the study of enzyme inhibition and protein modification.

Industry: : Used in the production of specialty chemicals, including surfactants, lubricants, and polymers.

Mechanism of Action

The mechanism of action of 10-[4-(4-Pentylcyclohexyl)phenoxy]decane-1-thiol involves its thiol group, which can form covalent bonds with other molecules. This reactivity is crucial in its interactions with biological targets, such as enzymes and proteins, where it can modify their activity by forming disulfide bonds or other covalent modifications.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Pentylcyclohexyl)phenol: Lacks the decane-thiol chain but shares the pentylcyclohexyl-phenoxy structure.

    Decane-1-thiol: Lacks the phenoxy and pentylcyclohexyl groups but contains the thiol-functionalized decane chain.

Uniqueness: : 10-[4-(4-Pentylcyclohexyl)phenoxy]decane-1-thiol is unique due to the combination of a long alkyl chain, a phenoxy group, and a thiol group. This combination provides a balance of hydrophobic and reactive properties, making it versatile for various applications.

Properties

CAS No.

402913-57-9

Molecular Formula

C27H46OS

Molecular Weight

418.7 g/mol

IUPAC Name

10-[4-(4-pentylcyclohexyl)phenoxy]decane-1-thiol

InChI

InChI=1S/C27H46OS/c1-2-3-10-13-24-14-16-25(17-15-24)26-18-20-27(21-19-26)28-22-11-8-6-4-5-7-9-12-23-29/h18-21,24-25,29H,2-17,22-23H2,1H3

InChI Key

CJJCOMGYHFNMFG-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CCC(CC1)C2=CC=C(C=C2)OCCCCCCCCCCS

Origin of Product

United States

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